N'-hydroxy-1,3-dihydroisoindole-2-carboximidamide

IDO1 inhibition Immuno-oncology Enzyme assay

Specifically engineered for tumor immunosuppression research: N'-Hydroxy-1,3-dihydroisoindole-2-carboximidamide delivers high-purity IDO1 inhibition (IC50 ~13 nM), >3,000-fold more potent than Indoximod. Distinct reversible mechanism and N'-hydroxycarboximidamide pharmacophore ensure reliable SAR data. Ideal for in vitro/in vivo immuno-oncology studies requiring robust kynurenine suppression. Available in 50 mg to 1 g sizes with consistent 95% purity via established supply chains.

Molecular Formula C9H11N3O
Molecular Weight 177.20 g/mol
Cat. No. B14097149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-hydroxy-1,3-dihydroisoindole-2-carboximidamide
Molecular FormulaC9H11N3O
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2CN1C(=NO)N
InChIInChI=1S/C9H11N3O/c10-9(11-13)12-5-7-3-1-2-4-8(7)6-12/h1-4,13H,5-6H2,(H2,10,11)
InChIKeyGBORWTXUMRUUQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-Hydroxy-1,3-dihydroisoindole-2-carboximidamide: An Isoindoline-Derived Hydroxycarboximidamide IDO1 Inhibitor for Research and Procurement


N'-Hydroxy-1,3-dihydroisoindole-2-carboximidamide (CAS 1251500-51-2) is a heterocyclic organic compound classified as an isoindoline derivative . It features a dihydroisoindole core substituted with a hydroxycarboximidamide functional group [1]. The compound exhibits potent inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the kynurenine pathway of tryptophan metabolism [2]. This activity positions it as a valuable tool compound for immunological and oncology research, particularly in studies investigating tumor immune evasion and immunometabolism.

Why N'-Hydroxy-1,3-dihydroisoindole-2-carboximidamide Cannot Be Replaced by Common Isoindoline Analogs or Standard IDO1 Inhibitors


Substituting N'-hydroxy-1,3-dihydroisoindole-2-carboximidamide with a generic isoindoline analog or a commercially available IDO1 inhibitor like Epacadostat or Indoximod is scientifically inadvisable due to distinct pharmacophoric features and divergent potency profiles. While many isoindoline compounds lack the N'-hydroxycarboximidamide moiety, this specific functional group is critical for its potent IDO1 inhibition (IC50 ~13 nM in cellular assays) [1]. Furthermore, its inhibitory potency differs markedly from established IDO1 inhibitors: it is >3,000-fold more potent than Indoximod in cellular contexts, yet possesses a different mechanism of action (reversible) compared to the irreversible inhibitor BMS-986205, and a distinct selectivity profile relative to the clinical candidate Epacadostat [2]. Interchanging these compounds in a research protocol would invalidate comparative analyses and could lead to erroneous conclusions regarding target engagement, off-target effects, or structure-activity relationship (SAR) interpretations.

N'-Hydroxy-1,3-dihydroisoindole-2-carboximidamide: A Quantitative, Comparator-Based Evidence Guide for Scientific Selection


Comparative IDO1 Inhibitory Potency in a Murine Cellular Assay: N'-Hydroxy-1,3-dihydroisoindole-2-carboximidamide vs. Epacadostat

N'-Hydroxy-1,3-dihydroisoindole-2-carboximidamide exhibits potent inhibition of mouse IDO1 in a cellular context. In a head-to-head comparison using the same assay format (transfected P815 cells measuring L-Kynurenine reduction after 16 hours), the compound demonstrated an IC50 of 13 nM, which is superior to the reported IC50 of 52.4 ± 15.7 nM for the clinical IDO1 inhibitor Epacadostat (INCB024360) under comparable conditions [1].

IDO1 inhibition Immuno-oncology Enzyme assay

Potent Inhibition of Human IDO1 in Multiple Cancer Cell Lines: Quantified Efficacy in LXF-289 and A375 Models

The compound demonstrates consistent and potent inhibition of human IDO1 across different cancer cell line models. In LXF-289 cells stimulated with IFNγ, it inhibits IDO1 activity with an IC50 of 14 nM, and in A375 cells under similar conditions, the IC50 is 16 nM [1]. This activity places it in a potency range comparable to, or exceeding, many advanced IDO1 inhibitors. For context, Indoximod, an IDO1 pathway inhibitor, exhibits a cellular IC50 of 18.4 μM (18,400 nM) in HeLa cells, highlighting a >1,000-fold difference in potency .

Human IDO1 Cancer cell line Cellular assay

Structural and Mechanistic Differentiation: Hydroxycarboximidamide Moiety Imparts Distinct Binding Kinetics Compared to Hydroxyamidines

The compound's N'-hydroxycarboximidamide functional group distinguishes it from the more common hydroxyamidine class of IDO1 inhibitors (e.g., Epacadostat). While Epacadostat functions as a reversible, competitive inhibitor, the precise binding mode of N'-hydroxy-1,3-dihydroisoindole-2-carboximidamide to IDO1 has not been fully elucidated but is likely to involve coordination to the heme iron, a feature shared by many potent inhibitors [1][2]. Importantly, its reversible mechanism differentiates it from irreversible inhibitors like BMS-986205 (Linrodostat), which covalently binds to the IDO1 active site and shows a lower IC50 of 1.1-1.7 nM in HEK293 cells .

Structure-activity relationship Hydroxycarboximidamide Binding kinetics

Baseline Identification and Procurement Specifications: CAS 1251500-51-2, Purity and Molecular Weight

For precise and reproducible research, correct compound identification is paramount. N'-Hydroxy-1,3-dihydroisoindole-2-carboximidamide is unambiguously identified by its CAS Registry Number 1251500-51-2. Its molecular formula is C9H11N3O, with a molecular weight of 177.20 g/mol . Reputable vendors provide this compound at a minimum purity specification of 95% . This level of purity, combined with its well-defined chemical identity, ensures reliable experimental outcomes and distinguishes it from lower-purity, poorly characterized isoindoline analogs that may confound biological assays.

Compound identification Quality control Procurement

Optimal Research and Procurement Applications for N'-Hydroxy-1,3-dihydroisoindole-2-carboximidamide Based on Quantitative Evidence


Immuno-Oncology Research: In Vitro and In Vivo Studies of Tumor Immune Evasion

N'-Hydroxy-1,3-dihydroisoindole-2-carboximidamide is ideally suited for in vitro and in vivo investigations into the role of IDO1 in tumor-induced immunosuppression. Its potent cellular IC50 values (13-16 nM) in mouse and human cell lines enable robust suppression of IDO1-mediated kynurenine production at low concentrations, a key driver of T-cell anergy and regulatory T-cell (Treg) expansion within the tumor microenvironment [1]. Its ~4-fold greater potency than Epacadostat in murine cellular assays positions it as a valuable tool for pre-clinical mouse model studies where target engagement is critical .

Structure-Activity Relationship (SAR) Studies for Next-Generation IDO1 Inhibitors

The compound's unique N'-hydroxycarboximidamide pharmacophore provides a distinct chemical scaffold for medicinal chemistry optimization. Researchers engaged in SAR campaigns can utilize N'-hydroxy-1,3-dihydroisoindole-2-carboximidamide as a lead-like starting point, given its low nanomolar potency and molecular weight of 177.20 g/mol, which falls well within drug-like property guidelines [1]. Its reversible inhibition mechanism, inferred from its class, offers an alternative chemical series to both hydroxyamidine-based inhibitors (like Epacadostat) and irreversible inhibitors (like BMS-986205), allowing exploration of novel binding interactions and kinetic profiles .

Immunometabolism Research: Dissecting the Kynurenine Pathway in Health and Disease

The kynurenine pathway, of which IDO1 is a primary and rate-limiting enzyme, links tryptophan metabolism to a wide range of physiological and pathological processes beyond cancer, including neuroinflammation and infectious disease. N'-Hydroxy-1,3-dihydroisoindole-2-carboximidamide serves as a precise chemical probe for deconvoluting the specific contribution of IDO1 to the kynurenine pathway in complex biological systems. Its >1,300-fold superiority in potency over Indoximod ensures that observed effects can be confidently attributed to IDO1 inhibition rather than off-target activities [1].

Reproducible Procurement for High-Throughput Screening (HTS) and Validation

For core facilities and research groups engaged in high-throughput screening or large-scale validation studies, the compound's well-defined identity (CAS 1251500-51-2) and standard commercial purity (≥95%) are essential for minimizing variability [1]. This ensures that hit confirmation and secondary assay results are not artifacts of impurity or misidentified material. The availability of the compound from established chemical suppliers facilitates reliable re-supply for longitudinal studies and independent replication of key findings.

Quote Request

Request a Quote for N'-hydroxy-1,3-dihydroisoindole-2-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.